2-Methoxypyridine-3-carboxamide
Overview
Description
2-Methoxypyridine-3-carboxamide is an organic compound belonging to the pyridine family It is characterized by a methoxy group attached to the second carbon and a carboxamide group attached to the third carbon of the pyridine ring
Mechanism of Action
Target of Action
It has been found that similar compounds have been docked into dpre1 (pdb code: 4kw5) to explore their binding interactions at the active site .
Mode of Action
It is known that the compound exhibits essential key interactions as that of reported dpre1 inhibitors . This suggests that 2-Methoxypyridine-3-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
This compound is likely involved in the biochemical pathways of nicotinamide-derived pyridones . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form
Result of Action
It has been found that similar compounds showed potent anti-tb activity and significant antibacterial activity against escherichia coli and staphylococcus aureus strains .
Action Environment
It is known that the success of similar compounds in suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Cellular Effects
It is known that related pyridone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Methoxypyridine-3-carboxamide on these processes are not currently known.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that related pyridone derivatives are involved in various metabolic pathways , but the specific enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 2-methoxypyridine with carbon dioxide in the presence of a base such as potassium carbonate can yield 2-Methoxypyridine-3-carboxylic acid, which can then be converted to the carboxamide via amidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-3-carboxylic acid
- 2-Methoxypyridine-4-carboxamide
- 2-Methoxypyridine-3-carboxaldehyde
Comparison
2-Methoxypyridine-3-carboxamide is unique due to its specific functional groups and their positions on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the second position and the carboxamide group at the third position can influence its reactivity and interaction with biological targets differently than similar compounds with variations in functional groups or their positions .
Properties
IUPAC Name |
2-methoxypyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXVWIPWJKJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291217 | |
Record name | 2-methoxypyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-28-0 | |
Record name | NSC74202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxypyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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